molecular formula C8H8BrN3 B1382043 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine CAS No. 1296224-29-7

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1382043
CAS No.: 1296224-29-7
M. Wt: 226.07 g/mol
InChI Key: PTCJTOGJYGMUMQ-UHFFFAOYSA-N
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Biological Activity

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles findings on the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Specifically, this compound has shown promising results in inhibiting various cancer cell lines.

Case Study: Growth Inhibition

In a study evaluating the growth inhibition of pyrazolo[1,5-a]pyrimidine derivatives across 56 cancer cell lines, the compound achieved a mean growth inhibition (GI%) of 43.9% . Notably, compounds synthesized from this scaffold demonstrated dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical targets in cancer therapy .

Cell Cycle Arrest and Apoptosis Induction

Further investigations revealed that treatment with certain derivatives led to significant cell cycle arrest in the G0–G1 phase. For instance:

  • Compound 6s increased G0–G1 phase population to 84.36% compared to 57.08% in control.
  • The S phase population decreased to 11.49% , indicating effective apoptosis induction .

Enzymatic Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes.

α-Glucosidase Inhibition

In vitro studies have assessed the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that several synthesized derivatives exhibited excellent inhibitory activities with IC50 values ranging from 15.2 µM to 201.3 µM , significantly lower than that of acarbose (IC50 = 750 µM ) .

Structural Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is closely related to their structural features. The presence of specific substituents at various positions on the pyrazole ring can enhance or diminish their bioactivity.

CompoundSubstituentIC50 (µM)Activity
3dAmide15.2 ± 0.4Strong α-glucosidase inhibitor
3afEster201.3 ± 4.2Moderate α-glucosidase inhibitor

This table summarizes key findings regarding the structure-activity relationship of selected derivatives.

Computational Studies

Molecular docking simulations have been employed to elucidate the binding interactions of this compound with target proteins such as CDK2 and TRKA. These studies revealed that the compound adopts binding modes similar to established inhibitors like milciclib and repotrectinib, suggesting its potential as a lead compound for further development .

Properties

IUPAC Name

6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-7-3-8-10-4-6(9)5-12(8)11-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCJTOGJYGMUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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